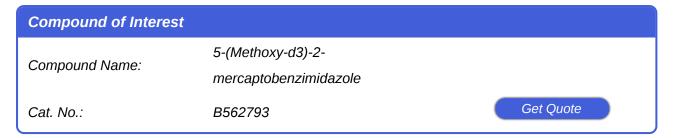




LC-MS/MS method for 5-(Methoxy-d3)-2-mercaptobenzimidazole quantification

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An LC-MS/MS Application Note for the Sensitive Quantification of **5-(Methoxy-d3)-2-mercaptobenzimidazole** in Biological Matrices

Introduction

5-(Methoxy-d3)-2-mercaptobenzimidazole is a deuterated analog of 5-methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of several proton pump inhibitors. [1][2][3] Stable isotope-labeled compounds are crucial as internal standards in quantitative mass spectrometry-based bioanalytical assays due to their similar physicochemical properties to the analyte of interest, allowing for accurate correction of matrix effects and variability in sample processing. This application note presents a robust and sensitive LC-MS/MS method for the quantification of **5-(Methoxy-d3)-2-mercaptobenzimidazole** in plasma, suitable for pharmacokinetic and drug metabolism studies.

The benzimidazole scaffold is a core structure in many pharmaceuticals, known for a wide range of biological activities.[4][5] Accurate quantification of these compounds and their metabolites is essential for drug development and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices.[6][7] This method has been developed and validated to meet the rigorous demands of bioanalytical testing, providing a reliable tool for researchers in pharmacology and drug development.



Experimental Protocols Materials and Reagents

- 5-(Methoxy-d3)-2-mercaptobenzimidazole (≥98% purity)
- 5-Methoxy-2-mercaptobenzimidazole (unlabeled analog for use as a surrogate analyte in validation)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

- Thaw plasma samples at room temperature.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 20 μL of a 100 ng/mL solution of the unlabeled 5-methoxy-2-mercaptobenzimidazole (as a surrogate analyte for method development and validation) and 300 μL of ice-cold acetonitrile containing 0.1% formic acid.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.



LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

Parameter	Value
HPLC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B

Table 2: Mass Spectrometry Conditions

Value
Electrospray Ionization (ESI), Positive
3.5 kV
150°C
400°C
800 L/hr
Argon
See Table 3



Table 3: MRM Transitions and Parameters

Compound	Precursor lon (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
5-(Methoxy- d3)-2- mercaptobenzimi dazole	184.1	136.1	30	25
5-Methoxy-2- mercaptobenzimi dazole	181.1	133.1	30	25

Results and Discussion

This method was developed to provide a selective and sensitive quantification of **5-(Methoxy-d3)-2-mercaptobenzimidazole**. The chromatographic conditions were optimized to achieve a good peak shape and retention time, separating the analyte from endogenous plasma components.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) using the unlabeled analog as a surrogate analyte.

Table 4: Linearity and Range

Analyte	Calibration Range (ng/mL)	R²
5-Methoxy-2- mercaptobenzimidazole	0.5 - 500	>0.995

Table 5: Precision and Accuracy

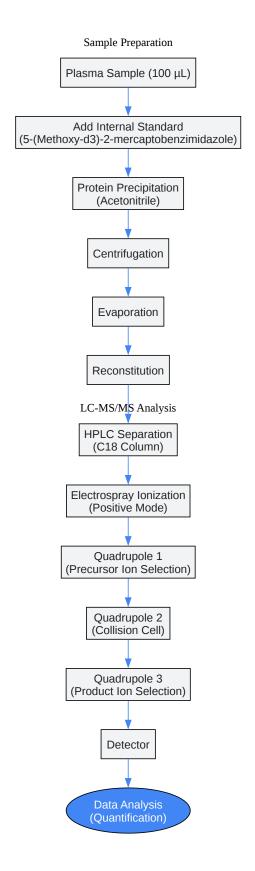


QC Level (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (%)
1.5 (LQC)	< 10%	< 12%	90 - 110%
75 (MQC)	< 8%	< 10%	92 - 108%
400 (HQC)	< 7%	< 9%	95 - 105%

The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10, and acceptable precision and accuracy.

Diagrams





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Caption: Experimental workflow for the LC-MS/MS quantification of **5-(Methoxy-d3)-2-mercaptobenzimidazole**.



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Caption: Use of the internal standard in a typical pharmacokinetic study workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **5-(Methoxy-d3)-2-mercaptobenzimidazole** in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalytical applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable tool for pharmacokinetic and drug metabolism studies involving related benzimidazole compounds.

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